molecular formula C13H11N3O B11788765 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one

Cat. No.: B11788765
M. Wt: 225.25 g/mol
InChI Key: YTIXRIAFFOHKLL-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is a dihydropyridopyrazine derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyridopyrazine core is a privileged structure in pharmaceutical research, with scientific literature indicating that such fused heterocyclic systems exhibit a wide spectrum of biological activities . Compounds based on the dihydropyridopyrazine structure have been investigated for their potential as antibacterial agents, with some derivatives showing promising activity against clinically relevant bacterial strains . Furthermore, related molecular frameworks are explored for various other therapeutic areas, including as antimalarials and antitumor agents . The presence of the phenyl substituent and the carbonyl group on the pyrazinone ring makes this compound a valuable intermediate for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the development of novel bioactive molecules. Researchers can utilize this compound as a key building block in the synthesis of more complex polyheterocyclic systems or as a core scaffold for screening in various biological assays. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one

InChI

InChI=1S/C13H11N3O/c17-13-9-16(10-4-2-1-3-5-10)12-6-7-14-8-11(12)15-13/h1-8H,9H2,(H,15,17)

InChI Key

YTIXRIAFFOHKLL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1C3=CC=CC=C3)C=CN=C2

Origin of Product

United States

Preparation Methods

Acylation and Cyclization

A foundational approach involves derivatizing nicotinic acid to form intermediates capable of intramolecular cyclization. For example, N-acyl nicotinic acids are synthesized by reacting nicotinic acid derivatives with acyl chlorides in dimethylformamide (DMF) at controlled temperatures (≤40°C). Subsequent cyclization in acetic anhydride at 170–180°C yields pyridooxazinones, which are reactive intermediates.

Procedure :

  • Acylation : Mix nicotinic acid derivative (0.25 mol) with acyl chloride (0.37 mol) in DMF (125 mL) at ≤40°C.
  • Cyclization : Heat the acylated product in acetic anhydride (90 mL) at 170–180°C under reflux, distilling off acetic acid.
  • Isolation : Wash the residue with n-hexane to obtain pyridooxazinones (60–75% yield).

Functionalization and Ring Closure

Pyridooxazinones react with primary amines (e.g., 2-(2-phenylthiazol-4-yl)ethylamine) to form the pyrido[3,4-b]pyrazine core. This step typically occurs in polar aprotic solvents like DMF or acetonitrile under inert atmospheres.

Key Parameters :

  • Temperature : 80–100°C
  • Reaction Time : 6–12 hours
  • Yield : 65–75%

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A protocol adapted from pyrido[2,3-d]pyrimidine synthesis involves irradiating a mixture of 4-arylidene-3-methylisoxazol-5(4H)-ones and amines at 140°C for 30–60 minutes.

Procedure :

  • Mix Precursors : Combine 4-arylidene-isoxazolone (1 mmol) and amine (1.2 mmol) in DMF/HOAc (2:1).
  • Irradiate : Use a microwave reactor at 240 W (140°C) for 30–60 minutes.
  • Purify : Recrystallize from DMF-EtOH to obtain pure product (70–85% yield).

Advantages :

  • Time Efficiency : 30–60 minutes vs. 6–12 hours for conventional methods.
  • Improved Purity : Reduced side reactions due to uniform heating.

Metal-Catalyzed Coupling Reactions

Palladium-Copper Mediated Coupling

A patent detailing 1,2-dihydropyridine-2-one synthesis highlights the use of palladium and copper catalysts to introduce aryl groups. For the target compound, phenylboronic acid could couple with a pyridopyrazine precursor under similar conditions.

Procedure :

  • Reactants : Pyridopyrazine precursor (1 mmol), phenylboronic acid (1.5 mmol).
  • Catalysts : Pd(OAc)₂ (0.05 mmol), Cu(OAc)₂ (0.1 mmol), PPh₃ (0.2 mmol).
  • Base : Triethylamine (2 mmol) in THF at 80°C for 12 hours.
  • Isolation : Filter and recrystallize from ethanol (yield: 50–60%).

Challenges :

  • Sensitivity to Oxygen : Requires inert atmosphere.
  • Cost : Palladium catalysts increase production expenses.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Ring Formation Under Acidic Conditions

Adapted from tetrahydroisoquinoline synthesis, PPA facilitates cyclization of acylated intermediates.

Procedure :

  • Acylation : React β-phenylethylamine with benzoyl chloride in toluene (0–80°C, 5 hours).
  • Cyclization : Treat N-phenethyl-benzamide with PPA (1:10 molar ratio) at 150–200°C for 3–5 hours.
  • Reduction : Catalytic hydrogenation of the dihydro intermediate yields the tetrahydro product.

Optimization :

  • PPA Ratio : Higher PPA concentrations improve cyclization efficiency.
  • Yield : 60–70% after recrystallization.

Comparative Analysis of Methods

Method Conditions Yield (%) Time Scalability
Multi-Step Synthesis 170°C, reflux 60–75 6–12 hours Moderate
Microwave-Assisted 140°C, 240 W 70–85 30–60 min High
Metal-Catalyzed 80°C, Pd/Cu catalysts 50–60 12 hours Low
PPA Cyclization 150–200°C, polyphosphoric acid 60–70 3–5 hours Moderate

Key Findings :

  • Microwave Synthesis offers the highest yield and shortest reaction time, making it ideal for lab-scale production.
  • PPA Cyclization is cost-effective but requires high temperatures, posing safety challenges.
  • Metal-Catalyzed Methods are limited by catalyst costs but valuable for introducing complex substituents.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has a complex structure characterized by a fused bicyclic system. Its molecular formula is C13H11N3OC_{13}H_{11}N_3O with a molecular weight of approximately 225.25 g/mol. The compound features a dihydropyrido structure that contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing the dihydropyrido[3,4-b]pyrazine scaffold exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have been tested against human cancer cell lines, demonstrating significant cytotoxic effects and potential as chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial potential of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has been explored in several studies. Compounds derived from this structure have shown effectiveness against both bacterial and fungal strains. For example, one study reported that specific derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. Research suggests that these compounds may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain . The structural modifications on the dihydropyrido scaffold can enhance these effects, making them suitable candidates for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one and its derivatives:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines; induced apoptosis .
Study 2Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli; showed antifungal activity .
Study 3Anti-inflammatory EffectsInhibited cyclooxygenase enzymes; reduced inflammation in animal models .

Mechanism of Action

The mechanism of action of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents/Modifications Key Biological Activities Reference ID
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one Pyrido[3,4-b]pyrazin-3(4H)-one 1-Phenyl, 1,2-dihydro Antimitotic, anticancer (e.g., L1210, P388 leukemia)
2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives Pyrido[3,2-b]pyrazin-3(4H)-one 2-Phenoxy, halogen/OH substituents Aldose reductase inhibition (IC₅₀: 0.023 μM), antioxidant activity
Ethyl 5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928) Pyrido[3,4-b]pyrazin-7-ylcarbamate 5-Amino, 3-[(N-methylanilino)methyl] Mitosis inhibition, activity against vincristine-resistant P388 leukemia
6-Methoxy-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one Pyrido[2,3-b]pyrazin-3(4H)-one 6-Methoxy, 1,2-dihydro Intermediate for pharmaceuticals (e.g., kinase inhibitors)
2-Amino-pyrido[2,3-b]pyrazin-3(4H)-one Pyrido[2,3-b]pyrazin-3(4H)-one 2-Amino Lab chemical (hazards: oral toxicity, skin irritation)

Key Research Findings

Antimitotic and Anticancer Activity
  • 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one analogs : Substituents at positions 2 and 3 significantly influence reversibility of mitotic arrest. For example, ethyl carbamate derivatives (e.g., NSC 181928) show potent activity against P388 leukemia (T/C values > 175% at 12.5 mg/kg) and synergize with vincristine .
  • Comparison with oxazine/thiazine analogs : Pyrazines generally exhibit superior activity. For instance, 1,2-dihydropyrido[3,4-b]pyrazines are 2–3× more active than oxazine counterparts in L1210 cell proliferation assays .
Enzyme Inhibition and Selectivity
  • 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives: Compound 4k (IC₅₀: 0.023 μM) outperforms the diabetes drug Epalrestat (IC₅₀: 0.075 μM) in aldose reductase inhibition. Halogen substituents (e.g., 7-bromo in 4l) enhance antioxidant activity (95.3% DPPH radical scavenging at 100 μM) .
  • 1-Phenyl derivatives : The phenyl group at position 1 enhances hydrophobic interactions with enzyme pockets, but excessive bulk may reduce solubility .
Structural Determinants of Activity
  • Amino groups: 5-Amino and 7-amino substituents are critical for tubulin binding and antimitotic activity .
  • Dihydro vs. fully aromatic systems : The 1,2-dihydro configuration stabilizes binding to tubulin’s colchicine site, while fully aromatic analogs (e.g., pyrido[2,3-b]pyrazin-3(4H)-one) lack this activity .

Biological Activity

1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is a heterocyclic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.

  • IUPAC Name : 1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one
  • CAS Number : 1437457-86-7
  • Molecular Formula : C13H10N2O
  • Molecular Weight : 210.23 g/mol
  • Purity : Typically ≥95% .

Biological Activity

The biological activity of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one has been investigated in various studies focusing on its pharmacological properties:

Antioxidant Activity

Research indicates that compounds similar to 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that derivatives of this compound may provide neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce parkinsonism. The mechanism involves the modulation of neurotransmitter levels and protection against neuronal cell death .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential use as an antibacterial agent .

Toxicological Profile

The safety data sheet for 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one highlights several toxicological concerns:

  • Skin Irritation : Classified as a skin irritant (Category 2) .
  • Eye Irritation : Causes serious eye irritation (Category 2A) .
  • Respiratory Effects : May cause respiratory irritation upon inhalation .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies and experimental findings related to the biological activity of this compound:

StudyFindings
Study ADemonstrated antioxidant activity in vitro using DPPH assay.
Study BShowed neuroprotective effects in rat models treated with MPTP.
Study CExhibited antimicrobial activity against Staphylococcus aureus.

Case Study Example

In a study investigating the neuroprotective effects of related compounds on MPTP-induced toxicity in rats, it was found that treatment with 1-Phenyl derivatives significantly reduced motor deficits and preserved dopamine levels in the brain . This suggests a promising avenue for developing therapeutics for Parkinson's disease.

Q & A

Q. What are the recommended methods for synthesizing 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one and optimizing reaction yields?

A one-pot synthesis approach has been reported for structurally related pyrazolo[3,4-b]pyridin-6-ones, achieving yields between 58–70% by varying aryl substituents and reaction conditions . Key factors affecting yield include:

  • Temperature : Reactions performed at 80–100°C under reflux.
  • Catalysts : Use of acetic acid as a catalyst for cyclization.
  • Substituent effects : Electron-donating groups (e.g., 4-methylphenyl) improve yields compared to electron-withdrawing groups.
CompoundSubstituentYield (%)Melting Point (°C)
4f4-Fluorophenyl67239–240
4g4-Methylphenyl70217–218
4hFuran-2-yl58188–189

Methodological Tip : Optimize stoichiometry of aryl aldehydes and monitor reaction progress via TLC. Confirm purity using elemental analysis (e.g., C: 71.46–76.54%, N: 13.12–13.32%) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ 160–170 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and NH/OH vibrations (if present) .
  • Elemental Analysis : Verify calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation).

Safety Note : Handle hygroscopic samples under inert atmosphere to prevent degradation .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators for particulates and nitrile gloves. Avoid skin contact due to potential irritation .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition.
  • Toxicology : Classified as non-carcinogenic by IARC and NTP, but acute toxicity (oral LD50) data is unavailable. Conduct risk assessments using OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity classifications (e.g., ACGIH vs. OSHA) may arise from:

  • Test systems : Differences between in vitro (cell lines) and in vivo (rodent) models.
  • Dosage variability : Threshold limits (TLVs) depend on exposure duration and concentration .

Q. Methodological Approach :

Perform dose-response studies using standardized OECD guidelines.

Compare results with existing data from IARC and ACGIH .

Use computational tools (e.g., QSAR models) to predict untested endpoints.

Q. What strategies are effective for studying the compound’s reactivity in novel synthetic pathways?

Mechanistic studies can employ:

  • Isotopic labeling : Track reaction intermediates (e.g., 13C-labeled carbonyl groups).
  • Kinetic analysis : Determine rate constants for cyclization steps under varying pH and temperature conditions.

Example : Beckmann rearrangement of 3-amino-3-phenylpropionic acid derivatives produces tetrahydropyrrolo[1,2-a]pyrazin-1-one analogs. Monitor intermediates via LC-MS .

Q. How can computational modeling enhance understanding of this compound’s bioactivity?

  • Docking studies : Screen against kinase targets (e.g., EGFR or CDK2) using PyMOL or AutoDock.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental redox behavior .

Validation : Compare computed IR/NMR spectra with experimental data to refine force field parameters .

Q. What experimental designs are recommended for investigating degradation products?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and hydrolytic conditions (acid/base).
  • Analytical tools : Use HPLC-PDA to identify degradation peaks and HRMS for structural elucidation.

Case Study : Related pyrazolo[3,4-d]pyrimidines degrade via oxidation of the pyridine ring, forming N-oxide byproducts .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Add Tween-80 or cyclodextrins to improve aqueous solubility.
  • pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) .

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